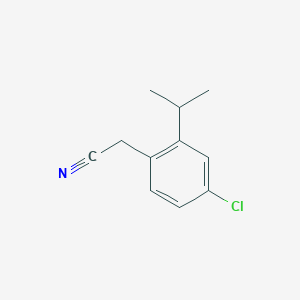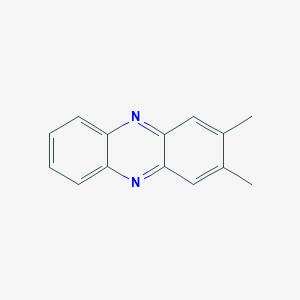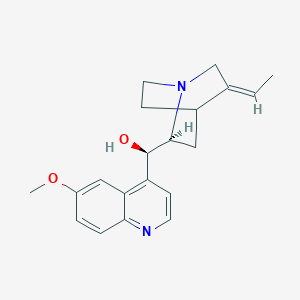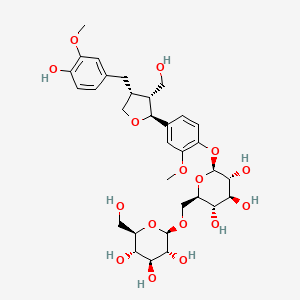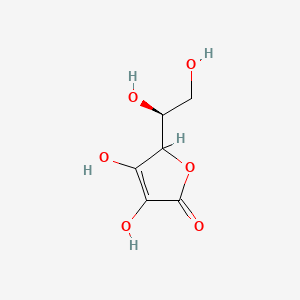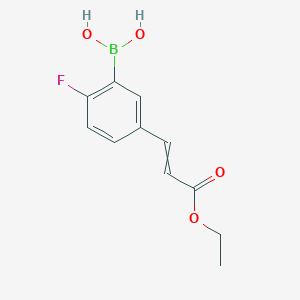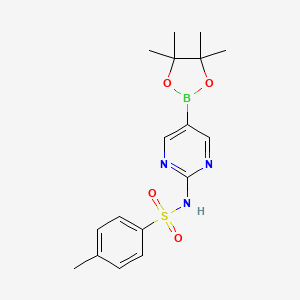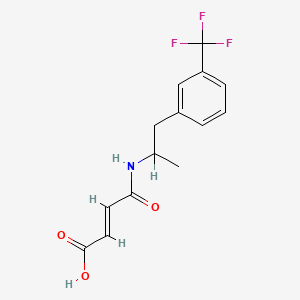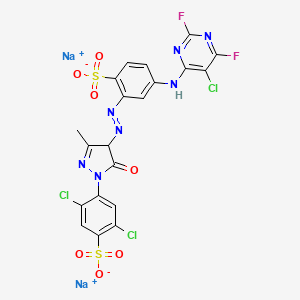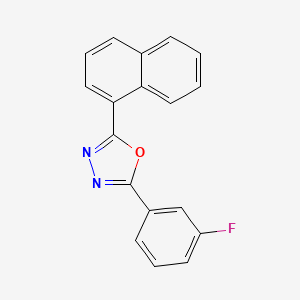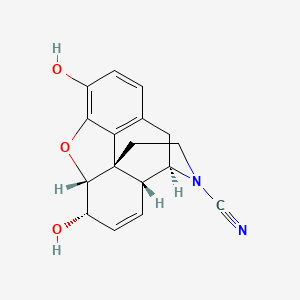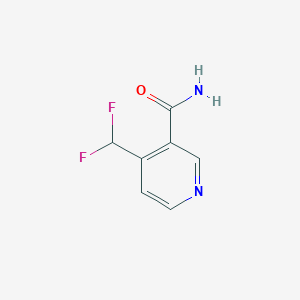![molecular formula C4F9SO2N(C2H5)CH2COOH<br>C8H8F9NO4S B13413282 n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine CAS No. 68957-33-5](/img/structure/B13413282.png)
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine is a chemical compound with the molecular formula C8H7F9NO4S. It is known for its unique structure, which includes a nonafluorobutyl group, making it a fluorinated compound. This compound is often used in various industrial and scientific applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine typically involves the reaction of glycine with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nonafluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted glycine derivatives.
科学研究应用
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine involves its interaction with specific molecular targets. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine potassium salt
- 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
Uniqueness
This compound is unique due to its specific combination of the nonafluorobutyl group and glycine backbone. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
属性
CAS 编号 |
68957-33-5 |
|---|---|
分子式 |
C4F9SO2N(C2H5)CH2COOH C8H8F9NO4S |
分子量 |
385.21 g/mol |
IUPAC 名称 |
2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20) |
InChI 键 |
PAOHBPWWJXVFBM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
